molecular formula C5HCl2NS B2759716 4,5-Dichlorothiophene-2-carbonitrile CAS No. 2167657-56-7

4,5-Dichlorothiophene-2-carbonitrile

Cat. No. B2759716
CAS RN: 2167657-56-7
M. Wt: 178.03
InChI Key: FCVLUKZSZAPDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dichlorothiophene-2-carbonitrile is a chemical compound with the molecular formula C5HCl2NS and a molecular weight of 178.03 . It is not intended for human or veterinary use and is primarily used for research.


Synthesis Analysis

The synthesis of thiophene derivatives like 4,5-Dichlorothiophene-2-carbonitrile often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction, another condensation reaction, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The InChI code for 4,5-Dichlorothiophene-2-carbonitrile is 1S/C5HCl2NS/c6-4-1-3 (2-8)9-5 (4)7/h1H . This code provides a standard way to encode the molecular structure of the compound, making it easier to search and index.


Chemical Reactions Analysis

Thiophene derivatives, including 4,5-Dichlorothiophene-2-carbonitrile, are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also play a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Organic Synthesis

“4,5-Dichlorothiophene-2-carbonitrile” is used in organic synthesis . It is a versatile intermediate that can be used to synthesize a variety of other compounds .

Synthesis of 2-Methoxypyridine Derivatives

A series of 2-methoxypyridine-3-carbonitrile derivatives were successfully synthesized by the condensation of chalcones with malononitrile in basic medium . This process offers a route to a variety of methoxypyridine derivatives .

Cytotoxic Activity Assessment

Compounds derived from “4,5-Dichlorothiophene-2-carbonitrile” have been screened for their in vitro cytotoxicity activities against three cancer cell lines; namely, those of the liver (line HepG2), prostate (line DU145) and breast (line MBA-MB-231) . Some compounds exhibit promising antiproliferative effects (IC 50 1–5 µM) against these three cancer cell lines .

High Selectivity for Cancer Cells

The IC 50 values of some compounds derived from “4,5-Dichlorothiophene-2-carbonitrile” were found to be high in normal human fibroblast cell lines . This suggests their high selectivity for cancer cells over normal cells .

Friedel–Crafts Acylation

The derivative 3-acetyl-2,5-dichlorothiophene was prepared following a published procedure by Friedel–Crafts acylation of 2,5-dichlorthiophene in carbon disulfide (CS 2) . This shows the potential of “4,5-Dichlorothiophene-2-carbonitrile” in Friedel–Crafts acylation reactions .

Pharmaceutical Research

“4,5-Dichlorothiophene-2-carbonitrile” and its derivatives display a wide spectrum of pharmacological activities: antimicrobial, antioxidant, HIV inhibitors, antimalarial, anticancer, and many others . Pyridine, an important skeletal substituent and valuable organic moiety in many biologically-active and clinically-used compounds, is also used in many clinically-used agents .

Safety and Hazards

The safety information for 4,5-Dichlorothiophene-2-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 4,5-Dichlorothiophene-2-carbonitrile are not mentioned in the search results, thiophene derivatives continue to attract scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

4,5-dichlorothiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2NS/c6-4-1-3(2-8)9-5(4)7/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVLUKZSZAPDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2167657-56-7
Record name 4,5-dichlorothiophene-2-carbonitrile
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